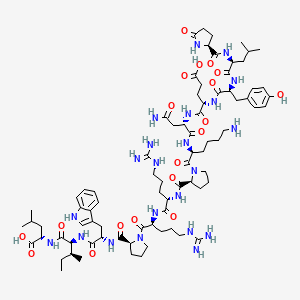

Neurotensina, trp(11)-

Descripción general

Descripción

Neurotensin, trp(11)- is a synthetic analogue of the naturally occurring neuropeptide neurotensin. Neurotensin is a 13-amino acid peptide that plays a significant role in the central nervous system and the gastrointestinal tract. It is involved in various physiological processes, including modulation of dopamine signaling, regulation of luteinizing hormone and prolactin release, and has analgesic properties . The modification at the 11th position, where tyrosine is replaced by tryptophan, enhances its stability and selectivity towards specific receptors .

Aplicaciones Científicas De Investigación

Neurotensin, trp(11)- has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating neurotransmitter systems and its effects on cellular signaling pathways.

Medicine: Explored for its potential therapeutic applications in pain management, schizophrenia, and cancer treatment.

Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mecanismo De Acción

Target of Action

Neurotensin, trp(11)- primarily targets the G protein-coupled receptors NTS1 and NTS2 . These receptors play a crucial role in the analgesic effects of Neurotensin . While activation of NTS1 also induces a drop in blood pressure and body temperature, NTS2 is an analgesic target free of these adverse effects .

Mode of Action

Neurotensin, trp(11)- interacts with its targets, the NTS1 and NTS2 receptors, leading to their activation . This activation results in analgesic effects, which are opioid-independent . The compound has been modified at Tyr11 to increase selectivity toward NTS2 . This modification results in a significant loss of binding affinity to NTS1 and subsequent NTS2 selectivity .

Biochemical Pathways

Neurotensin, trp(11)- affects several biochemical pathways. It is involved in the regulation of dopamine neurotransmission along the nigrostriatal and mesolimbic pathways . It also plays a role in the gastrointestinal tract as a parahormone . The formation of the neurotensin-receptor complex leads to a change in the activity of an intracellular enzyme .

Pharmacokinetics

The pharmacokinetic properties of Neurotensin, trp(11)- have been enhanced by incorporating unnatural amino acids at positions 8 and 11 . The incorporation of the unnatural amino acid β3hLys at position 8 increased the half-life to over 24 hours in plasma . This modification, along with the replacement of Tyr11 by either 6-OH-Tic or 7-OH-Tic, resulted in a potent and NTS2-selective analogue .

Result of Action

The result of the action of Neurotensin, trp(11)- is a strong analgesic effect . After intrathecal delivery in the rat formalin-induced pain model, it produced a potent and NTS2-selective analogue with strong analgesic action .

Action Environment

The action of Neurotensin, trp(11)- can be influenced by environmental factors. For instance, cold and norepinephrine can reduce its expression in an a-adrenergic-Nts dependent manner . This suggests that the compound’s action, efficacy, and stability can be influenced by the surrounding environment .

Análisis Bioquímico

Biochemical Properties

Neurotensin, trp(11)- interacts with several enzymes, proteins, and other biomolecules. It binds to neurotensin receptors, primarily Neurotensin receptor 1 (NTSR1) and Neurotensin receptor 2 (NTSR2), which are G-protein coupled receptors. These interactions lead to the activation of intracellular signaling pathways, including the production of cyclic GMP, turnover of inositol phosphates, and release of calcium ions . Neurotensin, trp(11)- also interacts with calmodulin, which activates nitric oxide-synthesizing enzymes, leading to the production of nitric oxide .

Cellular Effects

Neurotensin, trp(11)- exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol-3 kinase (PI3K) pathway . These pathways are involved in cell proliferation, migration, and survival. Neurotensin, trp(11)- also affects gene expression by modulating the activity of transcription factors such as c-Fos and c-Jun . Additionally, it influences cellular metabolism by regulating the activity of enzymes involved in glucose and lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of Neurotensin, trp(11)- involves its binding to neurotensin receptors, leading to conformational changes and activation of downstream signaling pathways . Upon binding to NTSR1 or NTSR2, Neurotensin, trp(11)- induces the production of inositol trisphosphate and calcium ions, which activate calmodulin and nitric oxide-synthesizing enzymes . This results in the production of nitric oxide, which further activates guanylate cyclase and increases cyclic GMP levels . These signaling events lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Neurotensin, trp(11)- have been observed to change over time. The stability and degradation of Neurotensin, trp(11)- can influence its long-term effects on cellular function . Studies have shown that Neurotensin, trp(11)- is rapidly inactivated by synaptosomal enzymatic systems, leading to a decrease in its activity over time . Its initial effects on cellular signaling and gene expression can have lasting impacts on cellular function .

Dosage Effects in Animal Models

The effects of Neurotensin, trp(11)- vary with different dosages in animal models. At low doses, Neurotensin, trp(11)- has been shown to produce analgesic and hypothermic effects . At higher doses, it can lead to adverse effects such as muscle rigidity and tremors . The threshold effects observed in these studies indicate that the dosage of Neurotensin, trp(11)- must be carefully controlled to achieve the desired therapeutic outcomes without causing toxicity .

Metabolic Pathways

Neurotensin, trp(11)- is involved in several metabolic pathways, including those related to glucose and lipid metabolism . It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the metabolism of tryptophan . These interactions can influence the levels of metabolites such as serotonin and kynurenine, affecting overall metabolic flux .

Transport and Distribution

Neurotensin, trp(11)- is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . It is internalized by cells via receptor-mediated endocytosis and can accumulate in specific cellular compartments . The distribution of Neurotensin, trp(11)- within tissues is influenced by its binding to neurotensin receptors and other transport proteins .

Subcellular Localization

The subcellular localization of Neurotensin, trp(11)- is primarily within synaptosomal fractions, where it exerts its effects on neuronal signaling . It is concentrated in synaptic vesicles and can be released in a calcium-dependent manner upon depolarization . The localization of Neurotensin, trp(11)- within specific cellular compartments is crucial for its activity and function, as it allows for precise regulation of signaling pathways and gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Neurotensin, trp(11)- involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of Neurotensin, trp(11)- follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The purification process is scaled up using preparative HPLC systems .

Análisis De Reacciones Químicas

Types of Reactions: Neurotensin, trp(11)- undergoes various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized under specific conditions, leading to the formation of kynurenine derivatives.

Reduction: Reduction reactions can be employed to modify the peptide’s structure, although this is less common.

Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Kynurenine derivatives.

Reduction: Modified peptide structures.

Substitution: Peptides with altered side chains.

Comparación Con Compuestos Similares

Neurotensin: The natural peptide with tyrosine at the 11th position.

[D-Trp11]-Neurotensin: Another synthetic analogue with D-tryptophan at the 11th position.

Comparison:

Stability: Neurotensin, trp(11)- is more stable than the natural neurotensin due to the substitution of tyrosine with tryptophan.

Receptor Selectivity: The modification enhances selectivity towards NTSR2, reducing side effects like hypotension and hypothermia.

Therapeutic Potential: Neurotensin, trp(11)- shows improved analgesic properties and reduced adverse effects compared to natural neurotensin.

Propiedades

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H122N22O19/c1-7-44(6)65(75(117)99-59(78(120)121)37-43(4)5)100-72(114)57(39-46-41-89-49-17-9-8-16-48(46)49)98-74(116)61-22-15-35-102(61)77(119)54(20-13-33-88-80(85)86)93-66(108)50(19-12-32-87-79(83)84)92-73(115)60-21-14-34-101(60)76(118)53(18-10-11-31-81)94-71(113)58(40-62(82)104)97-68(110)52(28-30-64(106)107)91-70(112)56(38-45-23-25-47(103)26-24-45)96-69(111)55(36-42(2)3)95-67(109)51-27-29-63(105)90-51/h8-9,16-17,23-26,41-44,50-61,65,89,103H,7,10-15,18-22,27-40,81H2,1-6H3,(H2,82,104)(H,90,105)(H,91,112)(H,92,115)(H,93,108)(H,94,113)(H,95,109)(H,96,111)(H,97,110)(H,98,116)(H,99,117)(H,100,114)(H,106,107)(H,120,121)(H4,83,84,87)(H4,85,86,88)/t44-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUBQRRWQWIRQR-HDZFXEKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H122N22O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226566 | |

| Record name | Neurotensin, trp(11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1696.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75644-95-0 | |

| Record name | Neurotensin, trp(11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075644950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neurotensin, trp(11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

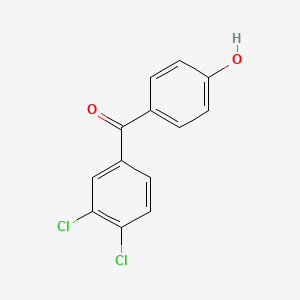

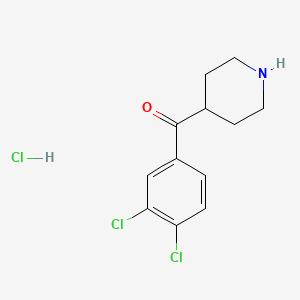

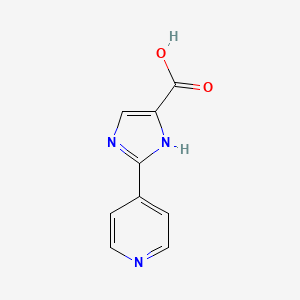

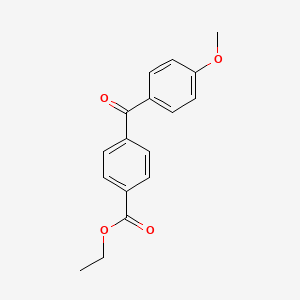

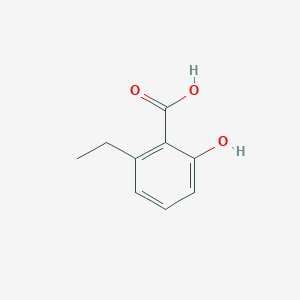

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.